MRL-494

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

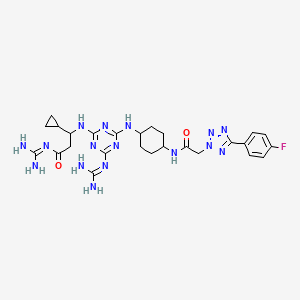

Fórmula molecular |

C26H35FN16O2 |

|---|---|

Peso molecular |

622.7 g/mol |

Nombre IUPAC |

3-cyclopropyl-N-(diaminomethylidene)-3-[[4-(diaminomethylideneamino)-6-[[4-[[2-[5-(4-fluorophenyl)tetrazol-2-yl]acetyl]amino]cyclohexyl]amino]-1,3,5-triazin-2-yl]amino]propanamide |

InChI |

InChI=1S/C26H35FN16O2/c27-15-5-3-14(4-6-15)21-40-42-43(41-21)12-20(45)32-16-7-9-17(10-8-16)33-24-37-25(39-26(38-24)36-23(30)31)34-18(13-1-2-13)11-19(44)35-22(28)29/h3-6,13,16-18H,1-2,7-12H2,(H,32,45)(H4,28,29,35,44)(H6,30,31,33,34,36,37,38,39) |

Clave InChI |

COTWKBGJQJEJHE-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C(CC(=O)N=C(N)N)NC2=NC(=NC(=N2)NC3CCC(CC3)NC(=O)CN4N=C(N=N4)C5=CC=C(C=C5)F)N=C(N)N |

Origen del producto |

United States |

Foundational & Exploratory

MRL-494: A Technical Guide to its Mechanism of Action in Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The unique double-membrane structure of these pathogens, particularly the outer membrane (OM), serves as a highly effective permeability barrier, rendering many conventional antibiotics ineffective. MRL-494 has emerged as a promising antibacterial agent with a novel mechanism of action that circumvents common resistance mechanisms such as efflux pumps. This technical guide provides an in-depth overview of the molecular basis of this compound's activity against Gram-negative bacteria, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

This compound is a small molecule inhibitor of the β-barrel assembly machine (BAM) complex, an essential component for the biogenesis of outer membrane proteins (OMPs).[1][2] By targeting the core subunit of this complex, BamA, from the extracellular side, this compound disrupts the integrity and function of the outer membrane, leading to bacterial cell death.[3][4] This guide will dissect the evidence supporting this mechanism, offering a comprehensive resource for researchers in the field of antibiotic development.

Core Mechanism of Action: Targeting the BAM Complex

This compound's primary mechanism of action in Gram-negative bacteria is the inhibition of the BAM complex, which is responsible for the folding and insertion of β-barrel proteins into the outer membrane.[2][3] The key target of this compound is BamA, the central and essential protein of this complex.[4][5]

Signaling Pathway of this compound Action

Caption: this compound binds to the BamA component of the BAM complex on the outer membrane.

This interaction inhibits the proper folding and insertion of outer membrane proteins (OMPs), leading to their accumulation in the periplasm.[3] This disruption of OMP biogenesis triggers the Rcs (Regulator of Capsule Synthesis) stress response and increases the permeability of the outer membrane, ultimately resulting in bacterial cell death.[2][4]

Quantitative Data

Minimum Inhibitory Concentrations (MICs) of this compound

The antibacterial activity of this compound has been quantified against a range of Gram-negative pathogens. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

| Bacterial Strain | This compound MIC (µg/mL) | Reference |

| Escherichia coli ATCC 25922 | 16 | [1][2] |

| Escherichia coli BW25113 | 8 | [1] |

| Klebsiella pneumoniae ATCC 13883 | >128 | [1] |

| Acinetobacter baumannii ATCC 9955 | 32 | [1] |

| Pseudomonas aeruginosa ATCC 27853 | 16 | [1] |

Synergistic Activity with Rifampicin

This compound demonstrates potent synergistic activity with the antibiotic rifampicin, which is typically ineffective against Gram-negative bacteria due to the outer membrane barrier. This synergy is quantified using a checkerboard assay and the Fractional Inhibitory Concentration Index (FICI), where an FICI of ≤ 0.5 indicates synergy.[2][6]

| Bacterial Strain | This compound MIC Alone (µg/mL) | Rifampicin MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Rifampicin MIC in Combination (µg/mL) | FICI | Reference |

| E. coli ATCC 25922 | 16 | 2 | 1 | 0.13 | 0.125 | [2] |

| E. coli BW25113 | 8 | 4 | 2 | 0.13 | 0.281 | [2] |

| K. pneumoniae ATCC 13883 | >128 | 8 | 2 | 0.25 | ≤0.039 | [2] |

| A. baumannii ATCC 9955 | 32 | 1 | 2 | 0.06 | 0.125 | [2] |

| P. aeruginosa ATCC 27853 | 16 | 16 | 4 | 0.25 | 0.266 | [2] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of this compound required to inhibit bacterial growth.

-

Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.

-

Drug Dilution: this compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth is observed.[7][8]

Checkerboard Assay for Synergy

This assay is used to assess the synergistic effect of this compound in combination with another antibiotic, such as rifampicin.

-

Plate Setup: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and serial dilutions of the second antibiotic along the y-axis.

-

Inoculation: All wells are inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC of each drug alone and in combination is determined. The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[9]

Outer Membrane Permeabilization Assay

This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

-

Cell Preparation: Bacteria are grown to mid-log phase (OD600 of ~0.5), harvested by centrifugation, and resuspended in a suitable buffer (e.g., 5 mM HEPES).[1][2]

-

Assay Setup: The bacterial suspension is added to a 96-well plate. NPN is added to each well.

-

Compound Addition: this compound at various concentrations is added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured immediately and over time using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 420 nm. An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.[2]

Caption: Workflow for the NPN outer membrane permeabilization assay.

Rcs Stress Response Assay

This assay quantifies the induction of the Rcs stress response pathway, a hallmark of BAM complex inhibition.

-

Reporter Strain: An E. coli strain engineered with a fluorescent reporter (e.g., mNeonGreen) under the control of the Rcs-responsive promoter PrprA is used.[1][10]

-

Cell Culture: The reporter strain is grown in a 96-well plate.

-

Compound Exposure: this compound is added to the wells at various concentrations.

-

Real-time Monitoring: Both bacterial growth (OD600) and fluorescence are monitored over time.[1]

-

Data Normalization: Fluorescence values are normalized to cell density (OD600) to determine the specific induction of the Rcs stress response.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to demonstrate the direct binding of this compound to its target protein, BamA, within intact bacterial cells.

-

Cell Treatment: Intact bacterial cells are treated with either this compound or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.

-

Cell Lysis and Fractionation: The cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.

-

Protein Detection: The amount of soluble BamA at each temperature is quantified by Western blotting or mass spectrometry.

-

Data Analysis: A shift in the melting temperature of BamA in the presence of this compound indicates direct binding.[5][7]

Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Resistance Mechanism

Resistance to this compound has been linked to a specific mutation in the bamA gene, leading to a single amino acid substitution, E470K.[3][4] This mutation in the β-barrel of BamA is thought to alter the conformation or activity of the protein, allowing it to function even in the presence of this compound, rather than by preventing the binding of the compound.[3][5]

Conclusion

This compound represents a significant advancement in the quest for novel antibiotics against Gram-negative bacteria. Its unique mechanism of targeting the essential and externally accessible BamA protein allows it to bypass the formidable outer membrane barrier and evade efflux-mediated resistance. The disruption of outer membrane protein biogenesis, induction of the Rcs stress response, and potent synergy with other antibiotics underscore its potential as a therapeutic agent. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other inhibitors of the BAM complex.

References

- 1. Synthesis and Structure–Activity Studies of β-Barrel Assembly Machine Complex Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting BAM for Novel Therapeutics against Pathogenic Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small-molecule inhibitor of BamA impervious to efflux and the outer membrane permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

MRL-494: A Dual-Mechanism Antibacterial Agent Against Gram-Positive Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial agent MRL-494, with a specific focus on its activity against Gram-positive bacteria. While this compound is noted for its dual-mechanism of action, it is crucial to understand that this duality is distinguished by its targets in Gram-negative versus Gram-positive organisms. In Gram-negative bacteria, this compound inhibits the β-barrel assembly machine (BAM) complex, a crucial component for outer membrane protein biogenesis.[1][2][3][4][5] However, in Gram-positive bacteria, which lack an outer membrane and the BAM complex, this compound exhibits a different, potent bactericidal mechanism: the lethal disruption of the cytoplasmic membrane.[1][6][7]

This document will detail the currently understood mechanism of this compound against Gram-positive bacteria, present quantitative data on its efficacy, describe the experimental protocols used to elucidate its function, and provide visual representations of its mechanism and associated experimental workflows.

Core Mechanism of Action against Gram-Positive Bacteria

The primary mechanism of this compound against Gram-positive bacteria is the direct disruption of the cytoplasmic membrane.[1][7] This action is rapid and leads to cell death.[7] This mechanism is distinct from its activity against Gram-negative bacteria, where it targets the outer membrane protein assembly by inhibiting BamA.[1][2][8] The absence of an outer membrane in Gram-positive bacteria allows this compound to directly access and compromise the integrity of the cytoplasmic membrane.[1][7]

Quantitative Data: In Vitro Activity of this compound

The antibacterial efficacy of this compound against various Gram-positive strains has been quantified through the determination of Minimum Inhibitory Concentrations (MICs).

| Gram-Positive Strain | This compound MIC (µg/mL) | This compound MIC (µM) | Reference |

| Staphylococcus aureus (Methicillin-Susceptible - MSSA) 29213 | 8 | - | [3][6] |

| Staphylococcus aureus (Methicillin-Resistant - MRSA) USA300 | 8 | - | [3][6] |

| Staphylococcus aureus COL (Methicillin-Resistant) | - | 12.5 | [8] |

| Bacillus subtilis rpoB18 | - | 25 | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound against Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[3][6]

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target Gram-positive bacterium.

Materials:

-

This compound stock solution (in DMSO)

-

Gram-positive bacterial strains (e.g., S. aureus, B. subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Incubator (37°C)

-

Plate reader (for measuring optical density at 600 nm)

Procedure:

-

A two-fold serial dilution of this compound is prepared in CAMHB in a 96-well microtiter plate.

-

Each well is inoculated with the standardized bacterial suspension.

-

A positive control (bacterial suspension without this compound) and a negative control (broth only) are included.

-

The microtiter plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacteria is observed.

Bacterial Viability Assay (Time-Kill Assay)

This assay assesses the bactericidal or bacteriostatic effect of this compound over time.

Objective: To evaluate the rate at which this compound kills Gram-positive bacteria.

Materials:

-

This compound

-

Mid-logarithmic phase culture of Gram-positive bacteria

-

Growth medium (e.g., Tryptic Soy Broth)

-

Sterile saline solution

-

Agar (B569324) plates for colony counting

-

Incubator and shaker

Procedure:

-

A flask containing fresh growth medium is inoculated with the bacterial culture and grown to the mid-logarithmic phase.

-

The culture is then treated with this compound at a specified concentration (e.g., 1x MIC). A control culture is treated with DMSO.

-

At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), aliquots are withdrawn from each culture.

-

The aliquots are serially diluted in sterile saline.

-

The dilutions are plated on agar plates, and the plates are incubated to allow for colony formation.

-

The number of colony-forming units (CFU/mL) is determined for each time point to assess the change in viable bacterial count. A rapid decrease in CFU/mL indicates bactericidal activity.[7]

Cytoplasmic Membrane Permeabilization Assay

This assay is used to determine if this compound disrupts the bacterial cytoplasmic membrane.

Objective: To measure the permeabilization of the cytoplasmic membrane of Gram-positive bacteria upon exposure to this compound.

Materials:

-

Gram-positive bacterial cells

-

This compound

-

A fluorescent probe that cannot penetrate intact membranes, such as TO-PRO-3 iodide.[5]

-

Flow cytometer

Procedure:

-

Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed.

-

The cells are then treated with this compound at a designated concentration. A known membrane-disrupting agent can be used as a positive control, and DMSO as a negative control.

-

The fluorescent probe (e.g., TO-PRO-3 iodide) is added to the cell suspensions.

-

The samples are incubated for a short period.

-

The fluorescence of individual cells is then analyzed using a flow cytometer. An increase in the number of fluorescent cells in the this compound-treated sample indicates that the cytoplasmic membrane has been permeabilized, allowing the dye to enter and bind to intracellular components.[5]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of this compound against Gram-positive bacteria.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

- 1. A small-molecule inhibitor of BamA impervious to efflux and the outer membrane permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | BamA inhibitor | Probechem Biochemicals [probechem.com]

- 3. Synthesis and Structure–Activity Studies of β-Barrel Assembly Machine Complex Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure-Activity Studies of β-Barrel Assembly Machine Complex Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A small-molecule inhibitor of BamA impervious to efflux and the outer membrane permeability barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. medchemexpress.com [medchemexpress.com]

MRL-494: A Technical Guide to a Novel BamA Complex Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRL-494 is a novel small-molecule antibacterial agent that targets the β-barrel assembly machine (BAM) complex, an essential component for outer membrane protein (OMP) biogenesis in Gram-negative bacteria.[1][2][3] By inhibiting the BamA subunit of this complex, this compound disrupts the proper folding and insertion of OMPs into the outer membrane, leading to cell envelope stress and ultimately, bacterial cell death.[2][4] This compound is of particular interest as it acts on a surface-exposed target, thereby bypassing common resistance mechanisms such as efflux pumps and the outer membrane permeability barrier.[3][4] this compound has demonstrated broad-spectrum activity against both Gram-negative and Gram-positive bacteria, although it employs a distinct mechanism of action against the latter, involving the disruption of the cytoplasmic membrane.[3][4][5] Furthermore, it exhibits potent synergy with antibiotics like rifampicin, which are typically ineffective against Gram-negative pathogens.[1][6] This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its antibacterial activity, and detailed protocols for key experimental assays.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Strain | Type | MIC (µM) | MIC (µg/mL) | Reference(s) |

| Escherichia coli (WT) | Gram-negative | 25 | 16 | [1][5] |

| Escherichia coli (ΔtolC) | Gram-negative | 25 | - | [5] |

| Escherichia coli (ΔtolC envA101) | Gram-negative | 25 | - | [5] |

| Escherichia coli BW25113 | Gram-negative | - | 8 | [1] |

| Klebsiella pneumoniae | Gram-negative | 100 | - | [5] |

| Klebsiella pneumoniae ATCC 13883 | Gram-negative | >32 | >32 | [1][6] |

| Acinetobacter baumannii (WT) | Gram-negative | 200 | 32 | [1][5] |

| Acinetobacter baumannii (ΔlpxC) | Gram-negative | 200 | - | [5] |

| Pseudomonas aeruginosa (WT) | Gram-negative | 100 | 32 | [1][5] |

| Pseudomonas aeruginosa (efflux deficient) | Gram-negative | 100 | - | [5] |

| Staphylococcus aureus (Methicillin-resistant, MRSA) | Gram-positive | 12.5 | 8 | [5][6] |

| Staphylococcus aureus COL | Gram-positive | 12.5 | - | [5] |

| Bacillus subtilis rpoB18 | Gram-positive | 25 | - | [5] |

Table 2: Synergistic Activity of this compound with Rifampicin

| Bacterial Strain | This compound MIC Alone (µg/mL) | Rifampicin MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Rifampicin MIC in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Reference(s) |

| Escherichia coli ATCC 25922 | 16 | 2 | 1 | 0.13 | 0.125 | [1] |

| Escherichia coli BW25113 | 8 | 4 | 2 | 0.13 | 0.281 | [1] |

| Klebsiella pneumoniae ATCC 13883 | >32 | 16 | 0.5 | 0.25 | ≤0.039 | [1][6] |

Mechanism of Action

This compound exerts its antibacterial effect on Gram-negative bacteria by targeting the BamA subunit of the BAM complex.[2][4] The BAM complex is crucial for the folding and insertion of β-barrel outer membrane proteins (OMPs) into the outer membrane.[2][7] Inhibition of BamA by this compound disrupts this process, leading to an accumulation of unfolded OMPs in the periplasm.[2][8] This, in turn, triggers envelope stress responses, such as the σE and Rcs pathways, and compromises the integrity of the outer membrane.[1][2] A key piece of evidence for this mechanism is the identification of a resistance-conferring mutation, BamA E470K, which allows for OMP biogenesis to proceed even in the presence of this compound.[2][4] Interestingly, this compound still binds to the mutant BamA, suggesting that the mutation confers resistance by altering the protein's activity rather than by preventing inhibitor binding.[4]

In Gram-positive bacteria, which lack an outer membrane and the BAM complex, this compound has a different mechanism of action. It acts as a cationic amphiphile and lethally disrupts the cytoplasmic membrane.[3][4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

-

Bacterial strains of interest

-

This compound stock solution

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a bacterial inoculum by diluting an overnight culture in fresh MHB to a concentration of approximately 5 x 10^5 CFU/mL.

-

Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate. The final volume in each well should be 50 µL.

-

Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth, which can be assessed visually or by measuring the optical density at 600 nm (OD600).

Checkerboard Assay for Synergy Testing

This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.

Materials:

-

Bacterial strains of interest

-

This compound and Rifampicin stock solutions

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of this compound horizontally across the 96-well plate in 50 µL of MHB.

-

Prepare serial two-fold dilutions of Rifampicin vertically down the plate in 50 µL of MHB.

-

The plate will now contain wells with various combinations of concentrations of the two drugs.

-

Prepare a bacterial inoculum as described for the MIC assay and add 100 µL to each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the results: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates no interaction, and FICI > 4 indicates antagonism.[1]

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

-

E. coli or other Gram-negative bacterial strain

-

This compound

-

N-phenyl-1-naphthylamine (NPN) stock solution

-

HEPES buffer

-

Fluorometer or fluorescence plate reader

Procedure:

-

Grow bacteria to mid-log phase, harvest by centrifugation, and resuspend in HEPES buffer.

-

Add NPN to the bacterial suspension to a final concentration of 10 µM.

-

Add this compound at various concentrations to the bacterial suspension containing NPN.

-

Measure the fluorescence immediately using an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

-

An increase in fluorescence indicates that this compound has permeabilized the outer membrane, allowing NPN to enter the hydrophobic environment of the membrane and fluoresce.

Rcs Stress Response Assay

This assay is used to determine if a compound induces the Rcs (Regulator of Capsule Synthesis) stress response, which is often activated by perturbations in the bacterial cell envelope.

Materials:

-

E. coli strain containing a reporter plasmid where a fluorescent protein (e.g., GFP) is under the control of an Rcs-responsive promoter.

-

This compound

-

Growth medium

-

Fluorescence plate reader

Procedure:

-

Grow the reporter strain to early or mid-log phase.

-

Add this compound at various concentrations to the culture.

-

Incubate the culture under appropriate growth conditions.

-

Measure both the optical density (OD600) and fluorescence at regular intervals.

-

An increase in fluorescence relative to the cell density (fluorescence/OD600) indicates the induction of the Rcs stress response.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding can stabilize a protein against thermal denaturation.

Materials:

-

Bacterial cells expressing the target protein (e.g., E. coli expressing BamA)

-

This compound

-

Lysis buffer

-

PCR thermocycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibody against the target protein (e.g., anti-BamA)

Procedure:

-

Treat intact bacterial cells with this compound or a vehicle control for a specified time.

-

Heat the cell suspensions at a range of temperatures in a PCR thermocycler.

-

Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

-

Analyze the amount of soluble target protein remaining in the supernatant by SDS-PAGE and Western blotting using a specific antibody.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.[4]

Conclusion

This compound represents a promising new class of antibacterial agents with a novel mechanism of action against Gram-negative bacteria. Its ability to inhibit the essential and surface-exposed BamA complex makes it a valuable lead compound for the development of new therapeutics to combat antibiotic-resistant infections. The synergistic activity with existing antibiotics further highlights its potential in combination therapies. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other BamA complex inhibitors.

References

- 1. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Synthesis and Structure–Activity Studies of β-Barrel Assembly Machine Complex Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Current Advances in CETSA [frontiersin.org]

- 5. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BamA forms a translocation channel for polypeptide export across the bacterial outer membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

MRL-494 Structure-Activity Relationship: A Deep Dive into a Novel BamA Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of MRL-494, a novel antibacterial agent targeting the β-barrel assembly machine (BAM) complex. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on this compound's mechanism of action, antibacterial spectrum, and the critical structural motifs governing its activity. Through a detailed examination of its analogues, this paper elucidates the path forward for optimizing this promising new class of antibiotics.

Introduction: Targeting the Gram-Negative Fortress

Gram-negative bacteria pose a significant threat to public health due to their formidable outer membrane, which acts as a highly effective permeability barrier against many antibiotics. The BAM complex is an essential cellular machine responsible for the assembly of β-barrel outer membrane proteins (OMPs), which are crucial for nutrient import, virulence, and maintaining membrane integrity.[1] Inhibition of the BAM complex represents a promising strategy for the development of new antibiotics with novel mechanisms of action. This compound was identified as a potent inhibitor of BamA, the essential and surface-exposed component of the BAM complex.[2][3]

Mechanism of Action: Disrupting Outer Membrane Biogenesis

This compound exerts its antibacterial effect against Gram-negative bacteria by interfering with the function of the BAM complex, leading to a failure in OMP maturation and insertion into the outer membrane.[1][4] This disruption of OMP biogenesis triggers a cellular stress response, known as the Rcs stress response, and increases the permeability of the outer membrane.[1][5] This increased permeability underlies the potent synergistic activity observed between this compound and antibiotics that are typically excluded by the Gram-negative outer membrane, such as rifampicin.[1][6]

Interestingly, this compound exhibits a dual mechanism of action. In Gram-positive bacteria, which lack an outer membrane, this compound acts by lethally disrupting the cytoplasmic membrane.[4][5] However, in Gram-negative bacteria, it is unable to penetrate the outer membrane and instead targets BamA from the outside.[4]

References

- 1. Synthesis and Structure–Activity Studies of β-Barrel Assembly Machine Complex Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Method for Estimation of Low Outer Membrane Permeability to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Rcs Stress-Based High-Throughput Screen Reveals Novel Gyrase Inhibitors as Indirect Inducers of Cell Envelope Stress in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Chemical Synthesis of MRL-494

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-494 is a novel small-molecule inhibitor of the β-barrel assembly machine (BAM) complex, a crucial component for outer membrane protein biogenesis in Gram-negative bacteria.[1][2] By targeting the essential BamA protein, this compound disrupts the proper folding and insertion of outer membrane proteins, leading to bacterial cell death.[3][4] This unique mechanism of action makes this compound a promising candidate for the development of new antibiotics to combat multidrug-resistant Gram-negative pathogens. This technical guide provides a detailed overview of a reliable and scalable chemical synthesis pathway for this compound, based on the route developed by Wade et al. (2022).[1]

Chemical Synthesis Pathway of this compound

The synthesis of this compound can be systematically approached in three key stages:

-

Synthesis of Building Block 10 : This initial phase focuses on the construction of a key amine intermediate.

-

Assembly of the Common Scaffold 12 : This stage involves the coupling of the building block with a central triazine core.

-

Final Guanidinylation to Yield this compound : The concluding step introduces the two critical guanidine (B92328) moieties to complete the synthesis of the target molecule.

The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each step.

Figure 1. The three-stage chemical synthesis pathway of this compound.

Experimental Protocols

The following protocols are adapted from the work of Wade et al. (2022).[1]

Stage 1: Synthesis of Building Block 10

Step a: Synthesis of Intermediate 8

-

Reaction: Alkylation of 5-(4-fluorophenyl)-1H-tetrazole (7) with bromoethyl acetate.

-

Reagents and Conditions: 5-(4-fluorophenyl)-1H-tetrazole, bromoethyl acetate, sodium ethoxide (NaOEt), ethanol (B145695) (EtOH), 70 °C, 18 hours.

Step b & c: Synthesis of Intermediate 9

-

Reaction: Saponification of the ester in intermediate 8 followed by amide coupling with 1-N-Boc-cis-1,4-cyclohexanediamine.

-

Reagents and Conditions (Saponification): Intermediate 8, 1 M sodium hydroxide (B78521) (NaOH), tetrahydrofuran (B95107) (THF), room temperature, 18 hours.

-

Reagents and Conditions (Amide Coupling): The resulting carboxylic acid, 1-N-Boc-cis-1,4-cyclohexanediamine, triethylamine (B128534) (NEt3), HBTU, dichloromethane (B109758) (DCM), room temperature, 18 hours.

Step d: Synthesis of Building Block 10

-

Reaction: Boc deprotection of intermediate 9.

-

Reagents and Conditions: Intermediate 9, trifluoroacetic acid (TFA), dichloromethane (DCM), room temperature, 3 hours.

Stage 2: Assembly of the Common Scaffold 12

Step e & f: Synthesis of Common Scaffold 12

-

Reaction: Sequential nucleophilic substitution on cyanuric chloride (11) with (±)-methyl 3-amino-3-cyclopropylpropanoate and Building Block 10.

-

Reagents and Conditions (First Substitution): Cyanuric chloride (11), (±)-methyl 3-amino-3-cyclopropylpropanoate·HCl, diisopropylethylamine (DIPEA), acetonitrile (B52724) (ACN), -10 °C to room temperature, 2 hours.

-

Reagents and Conditions (Second Substitution): The resulting dichlorotriazine intermediate, Building Block 10, DIPEA, ACN, room temperature, 18 hours.[1]

Stage 3: Final Guanidinylation to Yield this compound (1)

Step g: Synthesis of this compound (1)

-

Reaction: Double guanidinylation of the common scaffold 12.

-

Reagents and Conditions: Intermediate 12, guanidine free base (prepared from guanidine hydrochloride and sodium hydride), 1,4-diazabicyclo[2.2.2]octane (DABCO), dry dimethylformamide (DMF), stirred overnight.[1] The reaction is monitored by LCMS.

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic steps.

| Step | Product | Starting Material(s) | Yield (%) |

| a & b | Carboxylic acid intermediate | 5-(4-fluorophenyl)-1H-tetrazole (7) | 72% (over two steps) |

| c | Intermediate 9 | Carboxylic acid intermediate | 90% |

| d | Building Block 10 | Intermediate 9 | Quantitative |

| e & f | Common Scaffold 12 | Cyanuric chloride (11) | 55% (over two steps) |

Characterization: The identity and purity of this compound and its intermediates were confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded on a 400 MHz or 500 MHz instrument.[1]

-

High-Resolution Mass Spectrometry (HRMS): HRMS analyses were performed on a Shimadzu Nexera X2 UHPLC system.[1] For example, the HRMS (ESI) for an intermediate was calculated as C11H12FN4O2 [M+H]+ 419.2202, and found to be 419.2203.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2. General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and well-documented synthetic pathway for this compound. The three-stage approach allows for the efficient construction of this complex molecule from commercially available starting materials. The provided experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals seeking to synthesize this compound for further investigation and development as a potential next-generation antibiotic.

References

- 1. Synthesis and Structure–Activity Studies of β-Barrel Assembly Machine Complex Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure-Activity Studies of β-Barrel Assembly Machine Complex Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. A small-molecule inhibitor of BamA impervious to efflux and the outer membrane permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

MRL-494: An In-Depth Analysis of Its Antimicrobial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRL-494 is a novel small-molecule antimicrobial agent with a dual mechanism of action, exhibiting activity against both Gram-negative and Gram-positive bacteria. In Gram-negative bacteria, this compound targets the β-barrel assembly machine (BAM) complex, specifically the BamA component, leading to the disruption of outer membrane protein biogenesis.[1][2] This mode of action is particularly noteworthy as it circumvents common resistance mechanisms such as efflux pumps and the outer membrane permeability barrier.[1] Against Gram-positive bacteria, which lack an outer membrane, this compound acts by lethally disrupting the cytoplasmic membrane.[1][3] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, details the experimental protocols used to determine its efficacy, and visualizes its mechanism of action and related experimental workflows.

Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound has been evaluated against a range of clinically relevant Gram-negative and Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data available for this compound against various bacterial strains.

Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (μg/mL) | MIC (μM) | Reference |

| Escherichia coli | ATCC 25922 | 8 | - | [4] |

| Escherichia coli | JCM158 | - | 25 | [5] |

| Escherichia coli | WT | - | 25 | [5] |

| Escherichia coli | ΔtolC | - | 25 | [5] |

| Escherichia coli | ΔtolC envA101 | - | 25 | [5] |

| Klebsiella pneumoniae | ATCC 13883 | >128 | - | [4] |

| Klebsiella pneumoniae | - | - | 100 | [5] |

| Acinetobacter baumannii | ATCC 9955 | 32 | - | [4] |

| Acinetobacter baumannii | WT | - | 200 | [5] |

| Acinetobacter baumannii | ΔlpxC | - | 200 | [5] |

| Pseudomonas aeruginosa | ATCC 27853 | 16-32 | - | [4] |

| Pseudomonas aeruginosa | WT | - | 100 | [5] |

| Pseudomonas aeruginosa | efflux deficient | - | 100 | [5] |

Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (μg/mL) | MIC (μM) | Reference |

| Staphylococcus aureus | COL (Methicillin-resistant) | - | 12.5 | [5] |

| Staphylococcus aureus | MSSA 29213 | 8 | - | [3][4] |

| Staphylococcus aureus | MRSA USA 300 | 8 | - | [3][4] |

| Bacillus subtilis | rpoB18 | - | 25 | [5] |

Synergistic Activity

This compound has demonstrated potent synergistic activity with rifampicin (B610482) against Gram-negative bacteria.[3][4] This is significant because rifampicin is typically not effective against these pathogens due to the outer membrane barrier. The ability of this compound to disrupt the outer membrane allows rifampicin to reach its intracellular target.

| Bacterial Species | Strain | This compound MIC (μg/mL) | Rifampicin MIC (μg/mL) | This compound MIC in Combination (μg/mL) | Rifampicin MIC in Combination (μg/mL) | FICI | Reference |

| Escherichia coli | ATCC 25922 | 8 | 16 | 1 | 0.25 | 0.141 | [4] |

| Klebsiella pneumoniae | ATCC 13883 | >128 | 2 | 8 | 0.25 | ≤0.039 | [3][4] |

| Acinetobacter baumannii | ATCC 9955 | 32 | 2 | 1 | 0.06 | 0.125 | [4] |

| Pseudomonas aeruginosa | ATCC 27853 | 16 | 4 | 16 | 0.25 | 0.266 | [4] |

Synergy is defined as a Fractional Inhibitory Concentration Index (FICI) of ≤0.5.

Mechanism of Action and Signaling Pathways

In Gram-negative bacteria, this compound inhibits the assembly of outer membrane proteins (OMPs) by targeting BamA, a key component of the BAM complex.[1][2] This disruption of the outer membrane integrity triggers cellular stress responses, notably the Rcs (Regulation of capsule synthesis) stress response pathway.[2][5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The determination of MIC values for this compound was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4] A brief outline of the protocol is as follows:

-

Bacterial Strain Preparation: Bacterial strains were cultured overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Compound Dilution: this compound was serially diluted in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Each well was inoculated with the prepared bacterial suspension.

-

Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Checkerboard Synergy Assay

The synergistic activity of this compound with rifampicin was evaluated using a checkerboard assay.[4]

The Fractional Inhibitory Concentration Index (FICI) is calculated as follows:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Outer Membrane Permeabilization Assay

The ability of this compound to permeabilize the outer membrane of Gram-negative bacteria was assessed using the N-phenyl-1-naphthylamine (NPN) uptake assay.[5] NPN is a fluorescent probe that exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the hydrophobic interior of cell membranes. An increase in fluorescence upon the addition of this compound indicates outer membrane disruption, allowing NPN to enter the phospholipid bilayer.

Conclusion

This compound represents a promising new class of antimicrobial agents with a unique dual mechanism of action. Its ability to target the essential and externally accessible BamA protein in Gram-negative bacteria allows it to bypass common resistance mechanisms. Furthermore, its synergistic activity with existing antibiotics like rifampicin opens up new avenues for combination therapies against multidrug-resistant infections. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutics to combat the growing threat of antibiotic resistance. Further in vivo efficacy studies and clinical trials are warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Structure-Activity Studies of β-Barrel Assembly Machine Complex Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Structure–Activity Studies of β-Barrel Assembly Machine Complex Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

MRL-494: A Technical Guide to its Inhibition of Outer Membrane Protein Assembly

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-494 is a novel small-molecule inhibitor that targets the biogenesis of outer membrane proteins (OMPs) in Gram-negative bacteria.[1][2][3][4] This compound represents a promising advance in the development of new antibacterial agents, as it acts on an essential and externally accessible target, the β-barrel assembly machine (BAM) complex.[1][2][5][6] Specifically, this compound targets BamA, the central and essential protein component of the BAM complex, thereby disrupting the proper folding and insertion of OMPs into the outer membrane.[2][7][8][9] This disruption of OMP assembly leads to the loss of outer membrane integrity, induction of cellular stress responses, and ultimately, bacterial cell death.[1][5]

This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its study.

Quantitative Data

The antibacterial efficacy of this compound has been quantified through various assays, including determination of Minimum Inhibitory Concentrations (MIC) against a range of bacterial strains and assessment of its synergistic activity with other antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Strain | Type | MIC (µg/mL) | MIC (µM) | Reference |

| Escherichia coli ATCC 25922 | Gram-negative | 8 | 12.8 | [1] |

| Escherichia coli (WT) | Gram-negative | - | 25 | [2] |

| Escherichia coli (ΔtolC) | Gram-negative | - | 25 | [2] |

| Klebsiella pneumoniae ATCC 13883 | Gram-negative | >128 | >205.6 | [1] |

| Klebsiella pneumoniae | Gram-negative | - | 100 | [2] |

| Acinetobacter baumannii ATCC 19606 | Gram-negative | 32 | 51.4 | [1] |

| Acinetobacter baumannii (WT) | Gram-negative | - | 200 | [2] |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 32 | 51.4 | [1] |

| Pseudomonas aeruginosa (WT) | Gram-negative | - | 100 | [2] |

| Enterobacter cloacae ATCC 13047 | Gram-negative | 16 | 25.7 | [1] |

| Staphylococcus aureus (MSSA) 29213 | Gram-positive | 8 | 12.8 | [1] |

| Staphylococcus aureus (MRSA) USA 300 | Gram-positive | 8 | 12.8 | [1] |

| Staphylococcus aureus (methicillin-resistant) | Gram-positive | - | 12.5 | [2] |

| Bacillus subtilis rpoB18 | Gram-positive | - | 25 | [2] |

Table 2: Synergistic Activity of this compound with Rifampicin (B610482) Against Gram-Negative Bacteria

The Fractional Inhibitory Concentration Index (FICI) is used to determine the synergistic effect of drug combinations. A FICI of ≤ 0.5 is indicative of synergy.

| Bacterial Strain | This compound MIC (µg/mL) | Rifampicin MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Rifampicin MIC in Combination (µg/mL) | FICI | Reference |

| E. coli ATCC 25922 | 8 | 16 | 1 | 2 | 0.25 | [1][10] |

| K. pneumoniae ATCC 13883 | >128 | 32 | 0.5 | 1 | ≤0.039 | [1][10] |

| A. baumannii ATCC 19606 | 32 | 4 | 2 | 1 | 0.313 | [1][10] |

| P. aeruginosa ATCC 27853 | 32 | 128 | 4 | 8 | 0.188 | [1][10] |

| E. cloacae ATCC 13047 | 16 | 8 | 1 | 1 | 0.188 | [1][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Outer Membrane Permeabilization Assay

This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[1][10]

Materials:

-

Bacterial culture in mid-log phase

-

5 mM HEPES buffer (pH 7.2) supplemented with 20 mM glucose

-

N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)

-

This compound solution at various concentrations

-

Positive control (e.g., colistin (B93849) at 100 µg/mL)

-

Negative control (e.g., DMSO)

-

96-well black microtiter plates

-

Fluorescence plate reader (λex = 355 nm, λem = 420 nm)

Procedure:

-

Grow bacteria overnight at 37°C in a suitable broth (e.g., LB).

-

Dilute the overnight culture 1:50 in fresh broth and grow to an OD600 of 0.5.

-

Harvest the cells by centrifugation (e.g., 1000 x g for 10 minutes).

-

Wash the bacterial pellet and resuspend in 5 mM HEPES buffer with 20 mM glucose to a final OD600 of 1.0.

-

In a 96-well plate, add the bacterial suspension to wells containing different concentrations of this compound, the positive control, or the negative control.

-

Add NPN to each well to a final concentration of 10 µM.

-

Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.

-

Measure the fluorescence using a plate reader.

-

Correct the fluorescence values by subtracting the background signal from the negative control.

-

Calculate the NPN uptake relative to the positive control.

Checkerboard Synergy Assay

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.[1][10]

Materials:

-

Bacterial culture

-

Mueller-Hinton broth (or other suitable growth medium)

-

This compound stock solution

-

Rifampicin stock solution

-

96-well microtiter plates

-

Spectrophotometer (for measuring OD600)

Procedure:

-

Prepare serial dilutions of this compound horizontally and rifampicin vertically in a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

-

Add 50 µL of the bacterial inoculum to each well of the checkerboard plate.

-

Include wells with each drug alone to determine their individual MICs. Also include a growth control (no drug) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 16-24 hours.

-

Determine the MIC for each drug alone and in combination by visual inspection of turbidity or by measuring the OD600.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

-

FIC_A = MIC of drug A in combination / MIC of drug A alone

-

FIC_B = MIC of drug B in combination / MIC of drug B alone

-

-

Calculate the FICI: FICI = FIC_A + FIC_B.

-

Interpret the results:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4

-

Cellular Thermal Shift Assay (CETSA) - General Protocol

This assay is used to assess the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[7][8] A specific detailed protocol for this compound and BamA is not publicly available in the provided search results, so a general protocol is outlined below, based on the principles of CETSA.

Materials:

-

Bacterial cells expressing the target protein (BamA)

-

This compound solution

-

Vehicle control (e.g., DMSO)

-

Lysis buffer

-

Protease inhibitors

-

Equipment for heating samples (e.g., PCR machine, heating block)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against the target protein (BamA)

-

Secondary antibody

Procedure:

-

Grow bacterial cells to the desired density.

-

Treat the cells with this compound or vehicle control for a specific time.

-

Aliquot the cell suspension into separate tubes for each temperature point.

-

Heat the samples at a range of temperatures for a fixed duration (e.g., 3 minutes).

-

Lyse the cells to release the proteins.

-

Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble target protein (BamA) at each temperature using SDS-PAGE and Western blotting.

-

Quantify the band intensities and plot the amount of soluble BamA as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the action of this compound.

Caption: OMP Biogenesis and this compound Inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]

- 3. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 4. portlandpress.com [portlandpress.com]

- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. A small-molecule inhibitor of BamA impervious to efflux and the outer membrane permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Structure–Activity Studies of β-Barrel Assembly Machine Complex Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

MRL-494: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of MRL-494, a novel antibacterial agent with a dual mechanism of action. The information is intended to assist researchers in the effective handling and application of this compound in a laboratory setting.

Introduction

This compound is an antibacterial compound that has demonstrated potent activity against both Gram-negative and Gram-positive bacteria. Its unique mode of action involves the inhibition of the β-barrel assembly machine (BAM) complex in Gram-negative bacteria, specifically targeting the BamA protein, and the disruption of the cytoplasmic membrane in Gram-positive bacteria.[1][2] Given its promise as a potential therapeutic, a thorough understanding of its physicochemical properties, such as solubility and stability, is paramount for consistent and reproducible experimental outcomes.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₆H₃₅FN₁₆O₂ |

| Molecular Weight | 622.67 g/mol |

| Appearance | Solid |

Solubility Data

The solubility of this compound has been reported in Dimethyl Sulfoxide (DMSO). While specific quantitative data for other common laboratory solvents such as ethanol (B145695) and water is limited in published literature, a hydrochloride salt form of this compound is noted to possess enhanced water solubility.[3]

| Solvent | Reported Solubility |

| Dimethyl Sulfoxide (DMSO) | 10 mM |

| Water | Data not available (Hydrochloride salt has enhanced solubility)[3] |

| Ethanol | Data not available |

Stability and Storage

Proper storage of this compound is crucial to maintain its integrity and activity. The following are general recommendations based on vendor information.

Solid Form:

-

Store at -20°C for up to 12 months.

-

Store at 4°C for up to 6 months.

In Solvent:

-

Stock solutions in organic solvents such as DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 6 months.

Signaling Pathways and Mechanisms of Action

This compound exhibits distinct mechanisms of action against Gram-negative and Gram-positive bacteria. These pathways are visualized below.

Caption: this compound targets and inhibits the BamA component of the BAM complex in the outer membrane of Gram-negative bacteria, disrupting the proper folding and insertion of outer membrane proteins (OMPs).

Caption: In Gram-positive bacteria, this compound directly disrupts the integrity of the cytoplasmic membrane, leading to leakage of cellular contents and cell death.

Experimental Protocols

While specific, published protocols for determining the solubility and stability of this compound are not available, standard laboratory methods can be employed.

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of a compound in a specific solvent.

Caption: A generalized workflow for the experimental determination of compound solubility.

Methodology:

-

Preparation: Accurately weigh a small amount of this compound powder.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., water, ethanol) to the this compound.

-

Dissolution: Vortex and/or sonicate the mixture to facilitate dissolution.

-

Equilibration: Allow the solution to equilibrate at a controlled temperature.

-

Observation: Visually inspect for any undissolved solid. If the solid has completely dissolved, add more this compound and repeat steps 3-5 until a saturated solution is achieved (i.e., solid material remains).

-

Separation: Centrifuge the saturated solution to pellet the excess solid and carefully collect the supernatant, or filter the solution using a suitable syringe filter (e.g., 0.22 µm).

-

Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

Protocol for Assessing Stability

This protocol provides a general framework for evaluating the stability of this compound in solution under different conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

Sample Preparation: Aliquot the stock solution into several vials. For each condition to be tested (e.g., different pH buffers, temperatures, light exposures), prepare a set of samples.

-

Incubation: Store the samples under the defined conditions for various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: At each time point, analyze the concentration of this compound remaining in the solution using a validated analytical method like HPLC.

-

Data Interpretation: Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the rate of degradation.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While a definitive solubility in DMSO is established, further experimental work is required to quantify its solubility in other common laboratory solvents and to fully characterize its stability profile under various experimental conditions. The provided protocols offer a starting point for researchers to generate these valuable data, ensuring the reliable and effective use of this promising antibacterial compound in their studies.

References

MRL-494: A Technical Guide to a Novel BamA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRL-494 is a novel small molecule inhibitor of the β-barrel assembly machine (BAM) complex, a crucial component for outer membrane protein (OMP) biogenesis in Gram-negative bacteria. This technical guide provides a comprehensive overview of this compound, including its chemical properties, dual mechanism of action, and its effects on bacterial physiology. Detailed experimental protocols and data are presented to facilitate further research and development of this promising antibacterial agent.

Chemical Properties and Identification

This compound is a synthetic compound with a unique chemical structure that contributes to its potent antibacterial activity. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 2434898-43-6[1] |

| Molecular Formula | C₂₆H₃₅FN₁₆O₂ |

| Molecular Weight | 622.674 g/mol |

| Appearance | Solid |

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting different cellular components in Gram-negative and Gram-positive bacteria.

Inhibition of the BAM Complex in Gram-Negative Bacteria

In Gram-negative bacteria, this compound's primary target is the β-barrel assembly machine (BAM) complex, specifically the essential outer membrane protein BamA. The BAM complex is responsible for the folding and insertion of β-barrel proteins into the outer membrane, a process vital for bacterial survival and pathogenesis.

This compound inhibits the function of BamA from the extracellular side, disrupting the biogenesis of outer membrane proteins (OMPs).[2] This disruption of the outer membrane integrity leads to increased permeability and potentiation of other antibiotics, such as rifampicin (B610482).[3]

The direct interaction of this compound with BamA has been confirmed using a Cellular Thermal Shift Assay (CETSA), which demonstrated that this compound stabilizes BamA against thermally induced aggregation.[4][5]

Disruption of the Cytoplasmic Membrane in Gram-Positive Bacteria

In the absence of an outer membrane, as in Gram-positive bacteria, this compound exhibits a different mechanism of action. It directly disrupts the cytoplasmic membrane, leading to cell lysis and death.[6] This activity is attributed to the cationic amphiphilic nature of the this compound molecule.

Signaling Pathway: Induction of the Rcs Stress Response

Inhibition of the BAM complex by this compound in Gram-negative bacteria triggers the Rcs (Regulation of capsule synthesis) stress response pathway. This pathway is a key signaling cascade that senses and responds to envelope stress. The induction of the Rcs pathway serves as a reliable indicator of BAM complex inhibition.[1][2][7]

The proposed signaling cascade is as follows:

-

This compound inhibits BamA, leading to an accumulation of unfolded OMPs in the periplasm.

-

This disruption is sensed by the outer membrane lipoprotein RcsF.

-

Activated RcsF then interacts with the inner membrane protein IgaA, initiating a phosphorelay cascade involving RcsC, RcsD, and RcsB.

-

Phosphorylated RcsB acts as a transcriptional regulator, upregulating genes involved in mitigating cell envelope stress.

Caption: this compound induced Rcs stress response pathway.

Antibacterial Activity

This compound demonstrates significant antibacterial activity against a range of both Gram-negative and Gram-positive bacteria. The minimum inhibitory concentrations (MICs) against several key strains are presented below.

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli ATCC 25922 | 16[1] |

| Escherichia coli BW25113 | 8[1] |

| Acinetobacter baumannii ATCC 9955 | 32[1] |

| Pseudomonas aeruginosa ATCC 27853 | 16[1] |

| Methicillin-susceptible Staphylococcus aureus (MSSA) 29213 | 8[3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) USA 300 | 8[3] |

| Klebsiella pneumoniae ATCC 13883 | >128[1] |

Synergistic Activity

A key feature of this compound is its ability to potentiate the activity of other antibiotics, particularly those that are typically ineffective against Gram-negative bacteria due to the outer membrane barrier. This compound shows strong synergy with rifampicin.

| Bacterial Strain | This compound MIC (µg/mL) | Rifampicin MIC (µg/mL) | This compound MIC in combination (µg/mL) | Rifampicin MIC in combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) |

| E. coli ATCC 25922 | 16 | 2 | 1 | 0.13 | 0.125[1] |

| E. coli BW25113 | 8 | 4 | 2 | 0.13 | 0.281[1] |

| K. pneumoniae ATCC 13883 | >128 | 8 | 2 | 0.25 | ≤0.039[1] |

| A. baumannii ATCC 9955 | 32 | 1 | 2 | 0.06 | 0.125[1] |

| P. aeruginosa ATCC 27853 | 16 | 16 | 4 | 0.25 | 0.266[1] |

Experimental Protocols

Synthesis of this compound

A reliable synthetic route for this compound has been established, overcoming the initial challenge of it being an unintended byproduct. The synthesis involves a multi-step process culminating in the formation of the bis-guanidine structure. For a detailed, step-by-step synthesis protocol, readers are referred to the publication by Arts et al. (2022) in ACS Infectious Diseases.[1]

Caption: Simplified this compound synthesis workflow.

Outer Membrane Permeabilization Assay

This assay assesses the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Protocol:

-

Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5).

-

Harvest cells by centrifugation and resuspend in 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose.

-

Add NPN to a final concentration of 10 µM and incubate for 30 minutes.

-

Add varying concentrations of this compound.

-

Measure the increase in fluorescence (excitation at 350 nm, emission at 420 nm) over time. An increase in fluorescence indicates NPN uptake into the permeabilized outer membrane.

Checkerboard Assay for Synergy

This assay is used to determine the synergistic effect of this compound in combination with another antibiotic, such as rifampicin.

Protocol:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound along the x-axis and rifampicin along the y-axis in cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring the OD₆₀₀.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) Synergy is typically defined as an FICI of ≤ 0.5.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of this compound to its target protein, BamA, in a cellular context.

General Protocol Outline:

-

Treat intact bacterial cells with this compound or a vehicle control.

-

Heat the cell suspensions across a range of temperatures.

-

Lyse the cells and separate the soluble fraction (containing stabilized, non-aggregated proteins) from the insoluble fraction by centrifugation.

-

Analyze the amount of soluble BamA in the supernatant at each temperature using Western blotting or mass spectrometry.

-

A shift in the melting curve of BamA to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Conclusion

This compound represents a promising new class of antibacterial agents with a novel mechanism of action against Gram-negative bacteria. Its ability to inhibit the essential BAM complex and its synergistic activity with existing antibiotics make it a valuable tool for combating antibiotic resistance. The data and protocols presented in this guide are intended to support the scientific community in the further exploration and development of this compound and other BAM inhibitors.

References

- 1. Synthesis and Structure–Activity Studies of β-Barrel Assembly Machine Complex Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure-Activity Studies of β-Barrel Assembly Machine Complex Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. A small-molecule inhibitor of BamA impervious to efflux and the outer membrane permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A small-molecule inhibitor of BamA impervious to efflux and the outer membrane permeability barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combining Cell Envelope Stress Reporter Assays in a Screening Approach to Identify BAM Complex Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

MRL-494: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-494 is an antimicrobial small molecule inhibitor that targets the β-barrel assembly machine (BAM) complex in Gram-negative bacteria, specifically the BamA protein.[1][2][3] This complex is essential for the assembly of outer membrane proteins (OMPs), and its inhibition disrupts the integrity of the outer membrane.[1][4] this compound exhibits a dual mechanism of action, as it also disrupts the cytoplasmic membrane in Gram-positive bacteria, which lack an outer membrane.[1][5] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[4][5]

Mechanism of Action Signaling Pathway

Caption: Mechanism of action of this compound in Gram-negative and Gram-positive bacteria.

Data Presentation: this compound Minimum Inhibitory Concentrations

The following table summarizes the reported MIC values for this compound against various bacterial strains.

| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Escherichia coli | JCM158 | 25 | 15.57 | [3] |

| Escherichia coli | ATCC 25922 | - | 8-32 | [4][5] |

| Escherichia coli | ΔtolC | 25 | 15.57 | [3] |

| Escherichia coli | ΔtolC envA101 | 25 | 15.57 | [3] |

| Klebsiella pneumoniae | - | 100 | 62.27 | [3] |

| Klebsiella pneumoniae | ATCC 13883 | >32 | >32 | [4][5] |

| Acinetobacter baumannii | WT | 200 | 124.54 | [3] |

| Acinetobacter baumannii | ΔlpxC | 200 | 124.54 | [3] |

| Pseudomonas aeruginosa | WT | 100 | 62.27 | [3] |

| Pseudomonas aeruginosa | efflux deficient | 100 | 62.27 | [3] |

| Staphylococcus aureus | COL (MRSA) | 12.5 | 7.78 | [3] |

| Staphylococcus aureus | MSSA 29213 | - | 8 | [4] |

| Staphylococcus aureus | MRSA USA 300 | - | 8 | [4] |

| Bacillus subtilis | rpoB18 | 25 | 15.57 | [3] |

Note: The molecular weight of this compound is 622.67 g/mol .

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution.

Materials

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

Experimental Workflow

Caption: Broth microdilution experimental workflow for this compound MIC determination.

Procedure

1. Preparation of this compound Stock Solution

-

Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 16 mM).

-

Further dilutions should be made in CAMHB to achieve the desired starting concentration for the assay. The final concentration of DMSO in the wells should not exceed 1% to avoid affecting bacterial growth.

2. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (OD₆₂₅ of 0.08-0.13).

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of 96-Well Plate

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

-

Add 200 µL of the starting this compound concentration (in CAMHB) to the wells in the first column.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the growth control (no this compound).

-

Column 12 will serve as the sterility control (no bacteria).

4. Inoculation

-

Add 100 µL of the diluted bacterial inoculum to all wells except for the sterility control wells (column 12). This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

5. Incubation

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting Results

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Growth is determined by observing turbidity or a pellet at the bottom of the well.

-

The growth control well (column 11) should show distinct turbidity.

-

The sterility control well (column 12) should remain clear.

Quality Control

-

A reference strain with a known MIC for this compound (if available) or other control compounds should be tested in parallel to ensure the validity of the results.

-

Commonly used QC strains for antimicrobial susceptibility testing include Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213. The acceptable MIC ranges for these strains with various antibiotics are published by CLSI. While specific this compound ranges for these QC strains are not yet established by CLSI, internal laboratory validation should be performed to ensure consistency.

Conclusion

This document provides a comprehensive protocol for determining the MIC of this compound. Adherence to standardized methodologies, such as those outlined by CLSI, is crucial for obtaining accurate and reproducible data. The unique dual mechanism of this compound against both Gram-negative and Gram-positive bacteria makes it a compound of significant interest in the development of new antimicrobial agents.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. exodocientifica.com.br [exodocientifica.com.br]

- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols: MRL-494 Outer Membrane Permeabilization Assay Using N-Phenyl-1-Naphthylamine (NPN)

For Researchers, Scientists, and Drug Development Professionals

Introduction